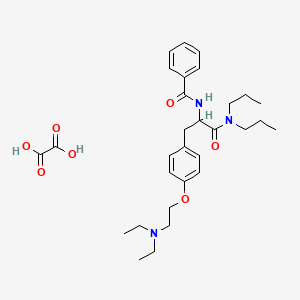
6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole is a chemical compound that belongs to the class of nitrobenzazoles It is characterized by the presence of nitro groups attached to both the benzothiazole and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole typically involves the nitration of benzothiazole derivatives. One common method is the electrophilic nitration of benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro groups play a crucial role in its reactivity and binding affinity, influencing its biological activity .
Comparaison Avec Des Composés Similaires
- 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
- 6-Nitro-2-(4-nitrophenyl)-1,3-benzoxazole
- 6-Nitro-2-(4-nitrophenyl)-1,3-benzisoxazole
Comparison: 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties compared to its benzimidazole, benzoxazole, and benzisoxazole counterparts. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
53544-74-4 |
|---|---|
Formule moléculaire |
C13H7N3O4S |
Poids moléculaire |
301.28 g/mol |
Nom IUPAC |
6-nitro-2-(4-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H7N3O4S/c17-15(18)9-3-1-8(2-4-9)13-14-11-6-5-10(16(19)20)7-12(11)21-13/h1-7H |
Clé InChI |
VQXKCOXXFBUICA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)



![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)






